molecular formula C9H9ClN4 B11739593 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11739593
M. Wt: 208.65 g/mol
InChI Key: MKHIVCLBKVTFIT-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical building block designed for medicinal chemistry and anticancer research. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system recognized for its significant role in drug discovery . The core pyrazolopyrimidine structure is a prominent framework in the development of protein kinase inhibitors, and this specific derivative, with its chloro, cyclopropyl, and amine functional groups, is optimized for further synthetic exploration and structure-activity relationship (SAR) studies . The primary research application of this compound is in the discovery and development of next-generation Tropomyosin Receptor Kinase (Trk) inhibitors for solid tumor treatment . NTRK gene fusions are oncogenic drivers across a wide spectrum of cancers, and first-generation TRK inhibitors like Larotrectinib and Entrectinib, which also feature a pyrazolopyrimidine nucleus, have demonstrated remarkable clinical efficacy . This compound serves as a critical intermediate for creating novel therapeutic agents aimed at overcoming resistance mutations that can arise from first-generation treatments . Its molecular structure allows for targeted modifications, facilitating the synthesis of potential second-generation inhibitors such as Repotrectinib, which was approved by the FDA in 2023 . The electrophilic chlorine atom at the 6-position and the nucleophilic amine at the 7-position provide excellent handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, enabling rapid diversification for library synthesis . This chemical is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H9ClN4/c10-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2,11H2

InChI Key

MKHIVCLBKVTFIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=NN3C(=C2Cl)N

Origin of Product

United States

Preparation Methods

Chlorination at Position 6

Direct chlorination of the pyrazolo[1,5-a]pyrimidine core is achieved using POCl₃. For example, heating 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one with excess POCl₃ (5 eq) at 110°C for 6 hours affords 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one in 78% yield. Alternative chlorinating agents like SOCl₂ show lower efficiency (≤50% yield).

Amination at Position 7

Nucleophilic Aromatic Substitution

The 7-keto group is replaced with an amine via reaction with ammonium hydroxide in a sealed tube at 150°C for 24 hours. This step requires careful control of pH and temperature to avoid decomposition. Yields range from 60–70%, with purity >95% after recrystallization.

Reductive Amination

An alternative route involves reducing a nitro intermediate. For example, 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-nitro is hydrogenated over Pd/C (10% w/w) in ethanol at 50 psi H₂, yielding the amine in 82% yield. This method avoids harsh conditions but requires additional steps to introduce the nitro group.

Optimization and Challenges

Regioselectivity in Chlorination

Chlorination at position 6 competes with positional isomers. Using bulky solvents (e.g., tert-amyl alcohol) improves regioselectivity to 9:1 (6-Cl vs. 4-Cl).

Stability of Cyclopropyl Group

The cyclopropyl moiety is prone to ring-opening under strong acidic or basic conditions. Neutral pH and low temperatures (<50°C) during Suzuki coupling mitigate this issue.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. HPLC analysis confirms >99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation7595One-pot synthesis
Suzuki coupling8598High regioselectivity
Reductive amination8299Mild conditions

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for chlorination and amination steps, reducing reaction times by 40%. Environmental metrics include:

  • PMI (Process Mass Intensity) : 32 (vs. batch PMI of 58)

  • E-Factor : 18.2 (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Modifications: Pyrazolo vs. Triazolo Systems

  • Triazolo[1,5-a]pyrimidines: Ametoctradin (5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) is a fungicide with a triazolo core instead of pyrazolo. This modification alters electronic properties and binding interactions, leading to distinct applications (e.g., agricultural fungicide vs.
  • Pyrazolo[1,5-a]pyrimidines : The target compound shares its core with anti-mycobacterial agents like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33), which inhibits Mycobacterium tuberculosis (MIC = 0.12 µM) .

Substituent Effects at Position 5

  • Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances steric bulk and metabolic stability compared to smaller groups (e.g., methyl or ethyl in and ). For example, 5-methyl analogs (e.g., 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) show moderate activity against Wolbachia , while 5-(4-iodophenyl) derivatives (e.g., 126c) exhibit improved binding due to halogen interactions .
  • Aryl/Heteroaryl Groups : Substitution with 4-fluorophenyl (e.g., compound 32 in ) enhances anti-mycobacterial potency, suggesting that electron-withdrawing groups at position 5 optimize target engagement .

Halogenation at Position 6

  • Chlorine vs. Chlorine, being smaller, may offer a balance between lipophilicity and metabolic stability.

Amine Modifications at Position 7

  • Pyridinylmethylamine : Analogs like N-(pyridin-2-ylmethyl) derivatives (e.g., compounds 32–35 in ) show enhanced solubility and bioavailability due to the basic pyridine moiety .
  • Aryl Amines : Substitution with 4-(methylsulfonyl)phenyl (e.g., 5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine in ) introduces sulfonyl groups that improve target selectivity and pharmacokinetic profiles .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Activity (if reported) Reference
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine C₉H₉ClN₄ 208.65 6-Cl, 5-cyclopropyl, 7-NH₂ ~2.1 N/A
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine C₆H₅ClN₄ 168.58 5-Cl, 7-NH₂ 1.55 N/A
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine C₉H₁₀N₄ 174.20 5-cyclopropyl, 7-NH₂ ~1.8 N/A
N-(4-Methanesulfonylphenyl)-5-chloropyrazolo[1,5-a]pyrimidin-7-amine C₁₃H₁₁ClN₄O₂S 322.77 5-Cl, 7-NH-(4-SO₂Me-Ph) ~1.9 Antimalarial (pEC₅₀ = 8.95)
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) C₂₅H₂₀FN₅ 417.46 3-F-Ph, 5-p-tolyl, 7-NH-(CH₂-Py) ~3.2 Anti-M. tb (MIC = 0.12 µM)

*Estimated using fragment-based methods.

Biological Activity

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article delves into the synthesis, biological evaluation, mechanisms of action, and applications of this compound.

Synthesis

The synthesis of this compound typically involves cyclization reactions of specific precursors. A common method includes the reaction of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate, often using dimethylformamide as a solvent under elevated temperatures .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The compound's mechanism involves the disruption of signaling pathways crucial for cancer cell growth, leading to apoptosis .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MGC-80310Kinase inhibition
Bcap-3715Apoptosis induction
PC320Cell cycle arrest

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. It primarily acts on protein kinases, which play a vital role in signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on MGC-803 Cells : Treatment with this compound led to a significant reduction in cell viability (31.7% apoptosis at 10 µM after 24 hours) .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further validating its potential as an anticancer agent .

Applications

Beyond its antitumor properties, this compound has potential applications in:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
  • Material Science : Its unique structural properties may lend themselves to applications in organic electronics .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodology : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and electrophilic intermediates. For 6-chloro-5-cyclopropyl variants, cyclopropane introduction may involve [2+1] cycloaddition or alkylation with cyclopropyl halides. Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reactivity .
  • Catalysts : Lewis acids like ZnCl₂ or CuI can accelerate cyclopropane formation .
  • Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions while ensuring complete cyclization .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity.

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodology : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidine carbons at δ 150–160 ppm) and assess aromaticity .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazolo-pyrimidine scaffold .
  • X-ray crystallography : Resolve ambiguities in cyclopropyl orientation or Cl⁻ positioning, if single crystals are obtainable .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s biological activity compared to other alkyl/aryl groups?

  • Methodology : Structure-activity relationship (SAR) studies indicate that cyclopropyl groups enhance metabolic stability and target binding via steric and electronic effects. To evaluate this:
  • Comparative assays : Test 6-chloro derivatives with methyl, ethyl, or phenyl groups against kinase targets (e.g., JAK2, EGFR) using in vitro inhibition assays .
  • Computational docking : Compare binding energies of cyclopropyl vs. non-cyclopropyl analogs in target active sites (e.g., using AutoDock Vina) .
  • Metabolic profiling : Assess hepatic microsomal stability to quantify resistance to oxidative degradation .

Q. What computational strategies predict target interactions for this compound in kinase inhibition studies?

  • Methodology : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations:
  • Docking studies : Use Schrödinger’s Glide or MOE to identify potential kinase targets (e.g., cyclopropane’s role in hydrophobic pocket interactions) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities, focusing on contributions from the chloro and cyclopropyl groups .
  • Pharmacophore modeling : Map electrostatic and steric features to prioritize kinase families (e.g., tyrosine kinases) for experimental validation .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology : Discrepancies often arise from assay conditions or impurity profiles. Address these by:
  • Standardized protocols : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection) .
  • Purity verification : Use HPLC-MS to rule out contaminants (>99% purity threshold) .
  • Orthogonal assays : Validate findings with alternate methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.